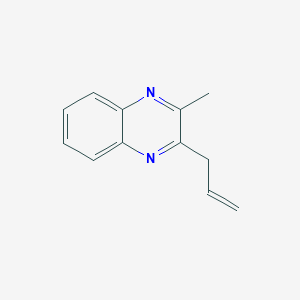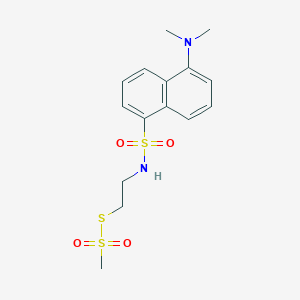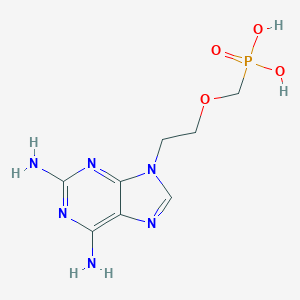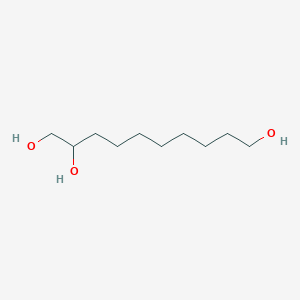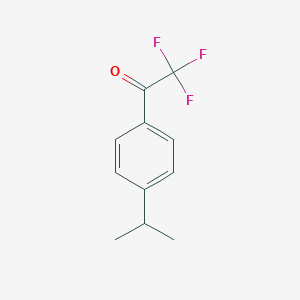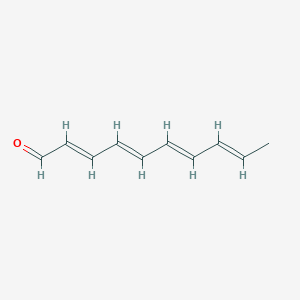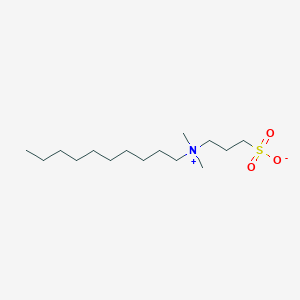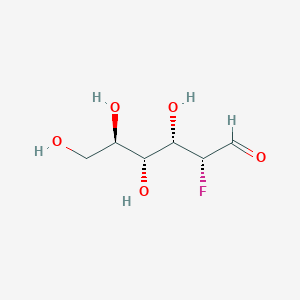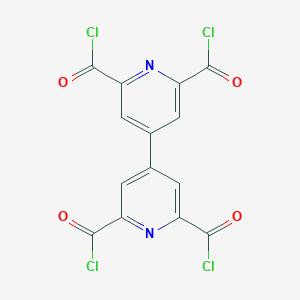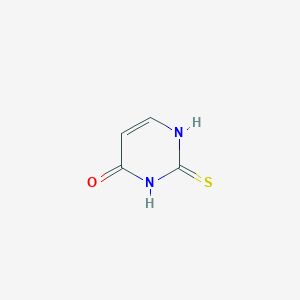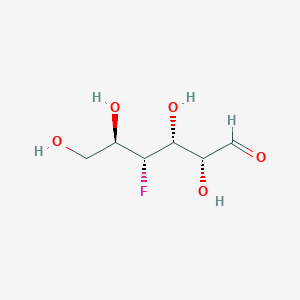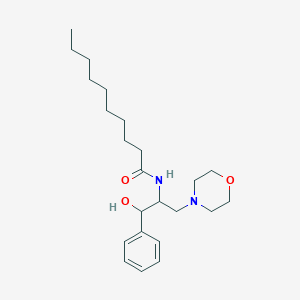
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
Übersicht
Beschreibung
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is an inhibitor of glycosphingolipid biosynthesis . It has been used as a tool for studying various effects of endogenous glycosphingolipids . PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme .
Synthesis Analysis
PDMP inhibits glucosylceramide (GlcCer) synthase, leading to extensive depletion of glycosphingolipids (GSLs) biosynthesized from GlcCer .Chemical Reactions Analysis
PDMP facilitates curcumin-induced melanoma cell apoptosis by enhancing ceramide accumulation, JNK activation, and inhibiting PI3K/AKT activation . It also increases the chemosensitivity of neuroblastoma tumor cells for Taxol and vincristine .Physical And Chemical Properties Analysis
PDMP is a white to off-white solid . It is soluble in 100% ethanol, DMSO, or water (50°C, vortex or sonicate) .Wissenschaftliche Forschungsanwendungen
Inhibiting Glucocerebroside Synthetase : The D-threo (1S,2R) isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol effectively inhibits murine glucocerebroside synthetase, suggesting potential therapeutic applications (Inokuchi & Radin, 1987).
Cancer Treatment : This compound, at subtoxic concentrations, can synergize with doxorubicin to promote a caspase-independent cytotoxic response, circumventing P-glycoprotein-dependent drug resistance (Di Bartolomeo, Luly, & Spinedi, 2010).
Neuronal Differentiation : L-threo-PDMP stimulates neurite outgrowth in primary cultured neurons, whereas D-threo-PDMP inhibits it, indicating a role in neuronal differentiation (Usuki et al., 2002).
Improving Memory and Learning : Treatment with L-PDMP improves memory and learning in rats with permanent middle cerebral artery occlusion, suggesting a potential role in promoting cell survival and neural functions (Kubota et al., 2000).
Inhibiting Fibroblast Growth : This compound inhibits the growth of cultured rabbit skin fibroblasts through a mechanism other than glucosylceramide synthesis, suggesting potential in fibroblast growth inhibitory treatments (Uemura et al., 1990).
Altering Cholesterol Homeostasis : D-PDMP modifies cellular cholesterol homeostasis by modulating endosome lipid domains, resulting in decreased cell surface cholesterol and unique sensitizing properties in multidrug-resistant cells (Makino et al., 2006).
Lowering Glucosylceramide in Cancer : PDMP can effectively lower glucosylceramide concentrations in mice with ascites carcinoma, and its effectiveness is enhanced by pretreatment with piperonyl butoxide or cimetidine (Shukla & Radin, 1991).
Targeting Malaria Parasites : Sphingolipid synthesis and the tubovesicular network in malaria parasites are potential drug targets, as they selectively disrupt host cell cytoplasm and block parasite proliferation in culture (Lauer, Ghori, & Haldar, 1995).
Modulating Immune Response : D-PDMP inhibits T cell proliferation by reducing glycosphingolipid synthesis and enhancing N,N-dimethylsphingosine synthesis, suggesting a role for GSLs in modulating the immune response (Felding-Habermann et al., 1990).
Quantifying in Biological Studies : A liquid chromatography method for quantifying D-threo-PDMP in mouse plasma and liver aids in bioavailability and dose-response studies (Wu et al., 2006).
Decarcinogenic Activity : D-PDMP exhibits novel decarcinogenic activity against Shope carcinoma cells, suppressing cell growth and inhibiting colony-forming ability (Kyogashima et al., 1996).
Treating Drug-Resistant Cancers : Inhibitors of glucosylceramide synthase preferentially kill multidrug-resistant KB cells, suggesting manipulation of glucosylceramide levels as a strategy for treating drug-resistant cancers (Nicholson et al., 1999).
Zukünftige Richtungen
Combining PDMP with curcumin may represent a new therapeutic intervention against melanoma . A combined administration of nontoxic concentrations of PDMP and either Taxol or vincristine results in highly sensitized neuroblastoma cells . This appears to involve a sustained elevation of ceramide levels, possibly in concert with increased drug accumulation .
Eigenschaften
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



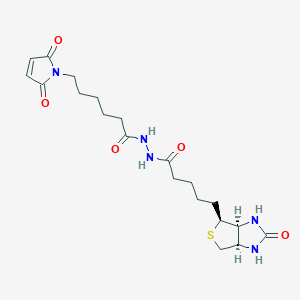
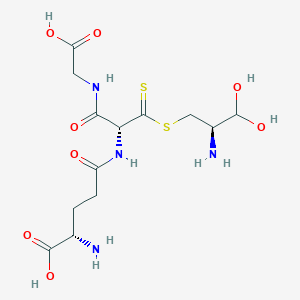
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
